molecular formula C26H42O9 B14081401 Pubeside D

Pubeside D

Cat. No.: B14081401
M. Wt: 498.6 g/mol
InChI Key: QYXBVSOUROVSDU-SHNINHJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Pubeside D is typically isolated from the aerial parts of Siegesbeckia pubescens Makino using various chromatographic techniques. The process involves the use of silica gel, RP-8, Sephadex LH-20, and preparative high-performance liquid chromatography (Pre-HPLC) . The isolation process is meticulous and requires precise conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Pubeside D undergoes several types of chemical reactions, including oxidation and glycosylation. The compound’s structure features hydroxyl groups that can participate in oxidation reactions, forming carbonyl compounds . Additionally, the glycosidic bond in this compound can be hydrolyzed under acidic conditions, leading to the formation of its aglycone and glucose . Common reagents used in these reactions include oxidizing agents like potassium permanganate and acidic catalysts like hydrochloric acid.

Properties

Molecular Formula

C26H42O9

Molecular Weight

498.6 g/mol

IUPAC Name

(1R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7-trimethyl-1-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one

InChI

InChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1

InChI Key

QYXBVSOUROVSDU-SHNINHJWSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC(=O)C[C@@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O

Origin of Product

United States

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